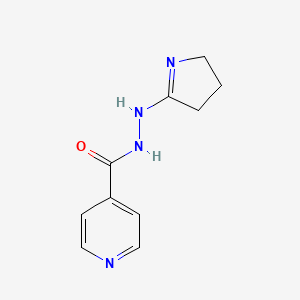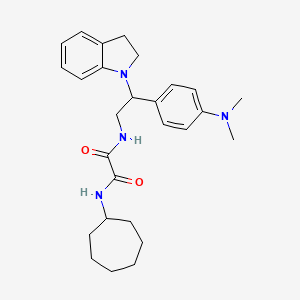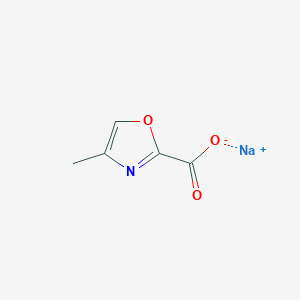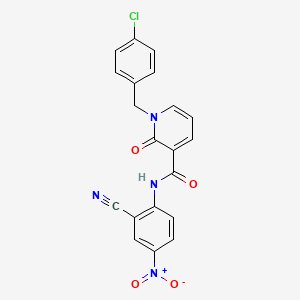
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.
作用机制
The mechanism of action of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide involves the donation of a hydrogen atom from the pyrrole ring to a free radical, resulting in the formation of a stable N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical. This process is known as the N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide assay and is commonly used to evaluate the antioxidant activity of compounds. The N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical is purple in color, and the reduction in its intensity can be measured spectrophotometrically to determine the antioxidant activity of a compound.
Biochemical and Physiological Effects:
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties, which can help to prevent oxidative damage to cells and tissues. It has also been shown to possess anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases. In addition, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antitumor properties and has been used in the development of drugs for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide in lab experiments is that it is a stable and easy-to-use compound that can be readily synthesized. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one of the limitations of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide is that it is not a physiological antioxidant, and its activity may not accurately reflect the antioxidant activity of compounds in vivo.
未来方向
There are several future directions for the research and development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. One of the areas of focus is the development of more potent and selective N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of focus is the development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based materials for use in electronics and other applications. Additionally, there is a need for further research to better understand the mechanism of action and the physiological effects of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide.
合成方法
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide can be synthesized by the reaction of 2,3-dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. The overall reaction mechanism involves the formation of a pyridine ring followed by the addition of a pyrrole ring to the intermediate.
科学研究应用
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties and has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. In agriculture, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used as a plant growth regulator and as a pesticide. In material science, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used in the development of organic semiconductors and as a dye for solar cells.
属性
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-10(8-3-6-11-7-4-8)14-13-9-2-1-5-12-9/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUXOJFAIJMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)

![2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B2630778.png)

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)



![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)

